Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a bicyclic compound featuring a hexahydroquinoline core with a methyl ester group at position 3 and two methyl groups at position 5. Key properties include:
- Molecular Formula: C₁₃H₁₅NO₄
- Molecular Weight: ~249.26 g/mol (calculated from the carboxylic acid derivative, C₁₂H₁₃NO₄, MW 235.24 , adjusted for esterification).
- Structural Features: The 7,7-dimethyl groups stabilize the hexahydroquinoline ring, while the methyl ester at C3 modulates lipophilicity and reactivity.
Properties
IUPAC Name |
methyl 7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-13(2)5-9-7(10(15)6-13)4-8(11(16)14-9)12(17)18-3/h4H,5-6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAWYHPCOXBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve:
Condensation Reaction: Aniline derivatives react with diketones in the presence of a catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization, often facilitated by acidic or basic conditions, to form the quinoline ring.
Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has shown that compounds similar to methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit antioxidant properties. These properties are crucial for developing pharmaceuticals aimed at reducing oxidative stress-related diseases. Studies indicate that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development as therapeutic agents against conditions like cancer and neurodegenerative diseases .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Various studies have demonstrated that derivatives of hexahydroquinoline can inhibit the growth of several bacterial strains. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceutical industries .
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules. For instance, it can be utilized in the synthesis of other quinoline derivatives that are essential in creating biologically active compounds .
Catalysis
The compound has been investigated for its potential role as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it a subject of interest in green chemistry initiatives aimed at reducing waste and improving reaction efficiencies .
Material Science
Polymer Development
In material science, this compound can be used to develop polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research is ongoing to explore its applications in creating high-performance materials for industrial use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to traditional antioxidants. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition against Staphylococcus aureus and Escherichia coli strains. |
| Study C | Organic Synthesis | Successfully used as an intermediate to synthesize novel quinoline derivatives with enhanced biological activity. |
| Study D | Polymer Properties | Enhanced mechanical properties were observed when incorporated into polymer blends. |
Mechanism of Action
The mechanism by which Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can bind to active sites, altering the function of these targets. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
The hexahydroquinoline scaffold allows extensive derivatization. Key analogs and their distinguishing features are summarized below:
Physical and Chemical Properties
- Conformational Stability: X-ray studies of related quinuclidine derivatives reveal twisted-boat conformations in the hexahydroquinoline ring, which may influence binding interactions .
- Synthetic Accessibility : The target compound is synthesized via condensation reactions involving dicarbonyl enamines, similar to methods described for carbonitrile analogs .
Biological Activity
Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 106551-79-5) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties based on available research findings.
- Molecular Formula : C₁₂H₁₃N₁O₄
- Molecular Weight : 235.236 g/mol
- LogP : 1.228
- PSA (Polar Surface Area) : 87.230 Ų
These properties suggest favorable characteristics for biological activity and potential bioavailability.
Anti-inflammatory Effects
Quinoline derivatives are known for their anti-inflammatory potential. A study highlighted that compounds with similar structures inhibited COX enzymes and reduced nitric oxide production in inflammatory models. This suggests that this compound may also exhibit similar anti-inflammatory effects through mechanisms involving cyclooxygenase inhibition and modulation of inflammatory pathways .
Anticancer Activity
The anticancer properties of quinoline derivatives have been well-documented. Compounds within this class have been evaluated for their ability to induce apoptosis in cancer cell lines. For instance, derivatives have shown cytotoxic effects against breast and skin cancer cell lines through mechanisms involving the induction of cell cycle arrest and apoptosis . Although specific data on the compound is sparse, its structural similarities to effective anticancer agents suggest potential efficacy.
Research Findings and Case Studies
Q & A
What synthetic methodologies are most effective for producing Methyl 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?
The compound is typically synthesized via multicomponent reactions. For example, a solvent-free approach using diketones, aromatic aldehydes, and ammonium acetate as a catalyst yields the hexahydroquinoline core. Ethanol is then employed for recrystallization to achieve high purity . Alternatively, a green synthesis method involves a three-component reaction of 3-arylamino-5,5-dimethylcyclohex-2-enones, aromatic aldehydes, and Meldrum’s acid in aqueous media with triethylbenzylammonium chloride (TEBAC) as a catalyst .
How can X-ray crystallography validate the structural conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles critical for confirming stereochemistry. For example, the triclinic crystal system (space group P1) with unit cell parameters (a = 7.3523 Å, b = 9.6349 Å, c = 13.9495 Å) and refinement metrics (R = 0.046) confirms the chair conformation of the hexahydroquinoline ring and the spatial arrangement of ester groups . Irregularities in substituents, such as ethyl group disorder, are resolved via constrained refinement and temperature factor optimization .
What strategies resolve contradictions in bioactivity data across derivatives with varying substituents?
Bioactivity discrepancies often arise from steric and electronic effects of substituents. For instance, bulky ester groups at position 3 and methyl groups at position 7 enhance inhibitory activity against protein targets due to improved binding pocket interactions . Comparative molecular docking studies (e.g., using AutoDock Vina) can quantify binding affinities and identify key residues (e.g., hydrophobic or hydrogen-bonding interactions) to rationalize activity differences .
How do reaction conditions influence yield and purity in the synthesis of this compound?
- Solvent-free conditions : Reduce side reactions and improve yields (>80%) by minimizing solvent interactions .
- Aqueous media : Enhance eco-friendliness but may require phase-transfer catalysts (e.g., TEBAC) to stabilize intermediates .
- Recrystallization : Ethanol is optimal for removing unreacted starting materials while preserving thermal stability .
What advanced techniques characterize the electronic environment of the hexahydroquinoline core?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
- Nuclear Magnetic Resonance (NMR) : and NMR reveal deshielding effects at C3 (due to the electron-withdrawing ester group) and coupling patterns in the cyclohexenone moiety .
How can molecular docking elucidate the compound’s mechanism of action?
Docking simulations using resolved protein structures (e.g., kinases or oxidoreductases) identify binding poses and affinity scores. For example, compound 3b (a structural analog) showed inhibitory activity against multiple targets due to π-π stacking with aromatic residues and hydrogen bonding with catalytic lysine . MD simulations (e.g., GROMACS) further validate stability over 100 ns trajectories .
What role do substituents play in modulating biological activity?
- Position 3 (ester group) : Bulky esters (e.g., ethyl or methyl) enhance hydrophobic interactions but may reduce solubility.
- Position 7 (methyl groups) : Increase steric hindrance, stabilizing the chair conformation and improving target selectivity .
- Aromatic substitutions : Electron-withdrawing groups (e.g., nitro) at position 4 enhance electrophilicity, favoring covalent binding .
How are thermal and kinetic parameters determined for this compound?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (>200°C), confirming thermal stability for storage .
- DSC (Differential Scanning Calorimetry) : Identifies melting points and polymorphic transitions, critical for formulation .
What analytical challenges arise in resolving stereoisomers of this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) spectra verify absolute configuration. For DL-forms, X-ray crystallography distinguishes R/S configurations via Flack parameters .
How is the compound’s reactivity optimized in catalytic asymmetric synthesis?
Chiral catalysts (e.g., Ag coordination polymers with 4,6-diamino-2-pyrimidinethiol ligands) induce enantioselectivity in Hantzsch-type reactions, achieving >90% ee under green conditions. Key factors include ligand-metal charge transfer and solvent polarity .
What contradictions exist in reported biological activities, and how are they addressed?
Discrepancies in IC values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curve normalization mitigate these issues .
How do solvent polarity and pH impact the compound’s stability in vitro?
- Aqueous buffers (pH 7.4) : Hydrolysis of the ester group occurs over 48 hours, requiring stability assays with LC-MS monitoring .
- DMSO stock solutions : Maintain stability at -20°C for <6 months, with precipitation addressed via sonication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
